7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)-
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Overview
Description
7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Mechanism Of Action
The mechanism of action of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been found to inhibit the activity of certain viruses and bacteria.
Biochemical And Physiological Effects
The compound 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to have antiviral and antibacterial properties.
Advantages And Limitations For Lab Experiments
One advantage of using 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- in lab experiments is its potential pharmacological properties. The compound has been found to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for the research on 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)-. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to optimize the synthesis method to increase the yield and purity of the final product. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Finally, the potential of this compound as a drug candidate for the treatment of cancer, viral, and bacterial infections should be explored further.
In conclusion, 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- is a synthetic compound that has shown potential pharmacological properties, including anticancer, antiviral, and antibacterial activities. The compound has been extensively studied, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the safety and efficacy of this compound and its potential as a drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- involves the reaction of 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one with a suitable reagent. This process results in the formation of the desired compound. The synthesis method has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
The compound 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- has been extensively studied for its potential pharmacological properties. It has been found to exhibit anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
properties
CAS RN |
199852-50-1 |
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Product Name |
7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- |
Molecular Formula |
C20H19BrN2OS |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
3-(bromomethyl)-6-ethyl-5-(naphthalen-1-ylmethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H19BrN2OS/c1-2-16-18(23-15(11-21)12-25-20(23)22-19(16)24)10-14-8-5-7-13-6-3-4-9-17(13)14/h3-9,15H,2,10-12H2,1H3 |
InChI Key |
XJGFONCDGNWUIO-UHFFFAOYSA-N |
SMILES |
CCC1=C(N2C(CSC2=NC1=O)CBr)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCC1=C(N2C(CSC2=NC1=O)CBr)CC3=CC=CC4=CC=CC=C43 |
synonyms |
7H-Thiazolo[3,2-a]pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro -5-(1-naphthalenylmethyl)- |
Origin of Product |
United States |
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